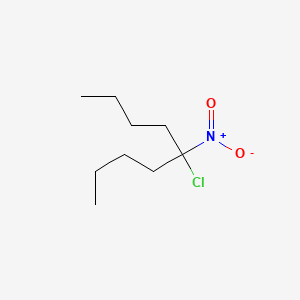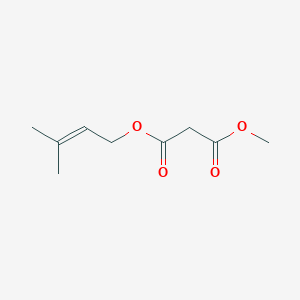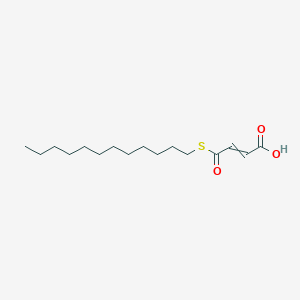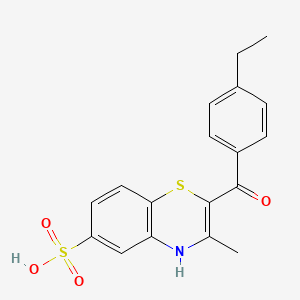![molecular formula C30H31F3N2O4S B14241244 N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide CAS No. 329317-75-1](/img/structure/B14241244.png)
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a dimethylanilino group, and a trifluoromethanesulfonyl group
Métodos De Preparación
The synthesis of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions. One common synthetic route involves the reaction of cyclohexylamine with 2,6-dimethylaniline to form an intermediate, which is then reacted with a benzoyl chloride derivative to introduce the benzamide group.
Análisis De Reacciones Químicas
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethanesulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide can be compared with similar compounds such as:
N-Cyclohexyl-N’-phenyl-p-phenylenediamine: This compound has a similar cyclohexyl group but differs in its overall structure and functional groups.
N-Cyclohexyl-2,6-bis(1-methylethyl)-Benzenamine: This compound shares the cyclohexyl group but has different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
329317-75-1 |
|---|---|
Fórmula molecular |
C30H31F3N2O4S |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
N-cyclohexyl-N-[2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethylsulfonyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C30H31F3N2O4S/c1-20-10-9-11-21(2)26(20)34-28(36)27(22-16-18-25(19-17-22)40(38,39)30(31,32)33)35(24-14-7-4-8-15-24)29(37)23-12-5-3-6-13-23/h3,5-6,9-13,16-19,24,27H,4,7-8,14-15H2,1-2H3,(H,34,36) |
Clave InChI |
MXKFPQCJKWHDFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)N(C3CCCCC3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-chloro-2,6-bis[(E)-[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14241164.png)




![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)




![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)

